molecular formula C15H19NO3 B1520516 1-Boc-3-Hydroxymethyl-5-methylindole CAS No. 914349-03-4

1-Boc-3-Hydroxymethyl-5-methylindole

Cat. No. B1520516
CAS RN: 914349-03-4
M. Wt: 261.32 g/mol
InChI Key: NFRWGWHICKSQAZ-UHFFFAOYSA-N
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Description

1-Boc-3-Hydroxymethyl-5-methylindole is a compound that belongs to the class of heterocyclic organic compounds. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole involves a one-pot, three-component protocol based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-Hydroxymethyl-5-methylindole is C15H19NO3 . Its average mass is 277.316 Da and its monoisotopic mass is 277.131409 Da .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

1-Boc-3-Hydroxymethyl-5-methylindole: is a key precursor in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound serves as a versatile building block for creating indole alkaloids, which are prevalent in many pharmaceuticals due to their biological activity .

Anticancer Research

Indole derivatives, including 1-Boc-3-Hydroxymethyl-5-methylindole , have shown promise in anticancer research. They are studied for their potential to inhibit the growth of cancer cells and are being explored as chemotherapeutic agents. The indole moiety is a common feature in many compounds with anticancer properties .

Antimicrobial Agent Development

The indole core of 1-Boc-3-Hydroxymethyl-5-methylindole is significant in the development of new antimicrobial agents. Researchers are investigating indole derivatives for their ability to combat a wide range of microbial pathogens, including bacteria and fungi .

Treatment of Disorders

This compound’s derivatives are being researched for their therapeutic potential in treating various disorders. The indole structure is important in molecules that interact with biological systems, potentially leading to treatments for neurological and psychological disorders .

Pharmaceutical Synthesis

1-Boc-3-Hydroxymethyl-5-methylindole: is utilized in the synthesis of pharmaceuticals. Its structure is integral to the creation of drugs that can interact with biological targets, offering a pathway to novel medications for a variety of health conditions.

Agrochemical Research

The versatility of 1-Boc-3-Hydroxymethyl-5-methylindole extends to agrochemical research. It is used in the synthesis of compounds that could serve as the basis for new pesticides or herbicides, contributing to the development of more effective and safer agricultural chemicals.

Functional Materials Development

Researchers employ 1-Boc-3-Hydroxymethyl-5-methylindole in the creation of functional materials. These materials have specific properties or functions that can be harnessed in various industries, including electronics, coatings, and advanced manufacturing processes.

Green Chemistry Applications

The compound is also significant in green chemistry, where it is used to develop environmentally friendly synthetic methodologies. Indole derivatives are pivotal in designing reactions that minimize waste and reduce the environmental impact of chemical processes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWGWHICKSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654316
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-Hydroxymethyl-5-methylindole

CAS RN

914349-03-4
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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